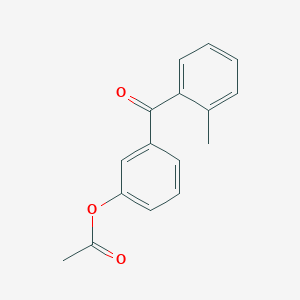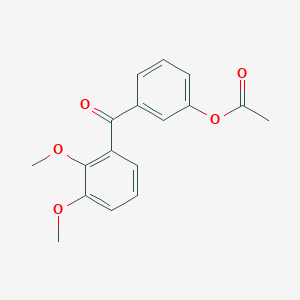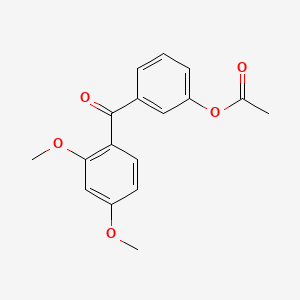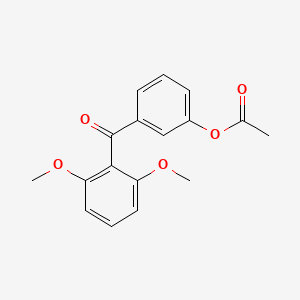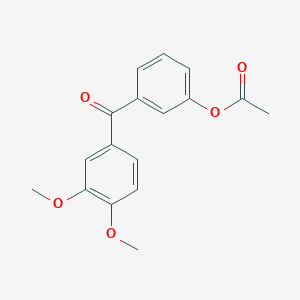
3-Iodo-3'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-3'-methylbenzophenone is a chemical compound that belongs to the family of benzophenones. It is a yellow crystalline powder, which is widely used in scientific research due to its unique properties. This compound has several applications in the field of pharmaceuticals, cosmetics, and materials science.
Aplicaciones Científicas De Investigación
Photophysical and Photochemical Reactions
A study compared the photophysical and photochemical reactions of 3-methylbenzophenone (3-MeBP) and 4-methylbenzophenone (4-MeBP) using spectroscopy and density functional theory (DFT) calculations. They observed similar behaviors to benzophenone (BP) in different solvents and an unusual acid-catalyzed proton exchange reaction in acidic aqueous solutions for 3-MeBP (Ma, Su, Li, Zhang, Huang, & Phillips, 2013).
Suzuki Cross-Coupling Reaction
Research on the cross-coupling reaction of 3-iodo-4-methoxybenzoic acid methylester with sterically hindered arylboronic esters is reported, highlighting the optimization process to obtain biaryls in good yield (Chaumeil, Signorella, & Drian, 2000).
Synthesis and Resolution of Organic Compounds
A study described the reaction of 2-iodo-3-nitrophenol with methylene iodide and Ullmann intramolecular coupling, leading to the synthesis of new asymmetric ligands and their complexes, highlighting their potential in chemistry (Panunzi, Tuzi, & Tingoli, 2010).
Formation of Iodinated Disinfection Byproducts in Cooking
The formation of iodinated disinfection byproducts (I-DBPs) during cooking with chloraminated/chlorinated tap water and iodized table salt was investigated. The study detected and proposed structures for several new polar I-DBPs (Pan, Zhang, & Li, 2016).
Standard Molar Enthalpies of Formation
Research on the standard molar enthalpies of formation of 2-, 3-, and 4-methylbenzophenone provided insights into their thermodynamic properties, which are crucial in chemical synthesis and process design (Silva, Amaral, Guedes, & Gomes, 2006).
Oxidative Dearomatization via λ3- and λ5-Iodane-Mediated Phenylation
A study reported the treatment of 2-methylphenols with chloro(diphenyl)-λ3-iodane leading to regioselective dearomatizing 2-phenylation into cyclohexa-2,4-dienone derivatives, suggesting potential applications in organic synthesis (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Enantioselective Electroreduction
Research on the use of chiral pyrrole monomers in the electrochemical reduction of 4-methylbenzophenone and acetophenone demonstrated the potential of asymmetric induction in organic synthesis (Schwientek, Pleus, & Hamann, 1999).
Mecanismo De Acción
Target of Action
Similar compounds are known to interact with benzylic positions in organic compounds .
Mode of Action
It can be inferred that the compound might interact with its targets through mechanisms such as free radical reactions, nucleophilic substitution, or oxidation .
Biochemical Pathways
Similar compounds are known to participate in reactions at the benzylic position, which can affect various biochemical pathways .
Result of Action
Similar compounds are known to cause changes at the molecular level, such as the removal of a hydrogen atom at the benzylic position .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Iodo-3’-methylbenzophenone . For instance, the rate of reaction can be affected by the difference in electronegativity of the halogen present in the compound . Additionally, the compound’s action can be influenced by its presence in different types of packaging materials .
Propiedades
IUPAC Name |
(3-iodophenyl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IO/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(15)9-12/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJZTERJPKIVOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281543 |
Source


|
| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951887-36-8 |
Source


|
| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951887-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Iodophenyl)(3-methylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301281543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



